7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
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Overview
Description
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride: is a chemical compound with the molecular formula C6H11ClN2O2. It is known for its unique spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogens, acids
Biological Activity
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is a compound of significant interest due to its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This structural configuration is believed to confer distinct biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, summarizing findings from recent studies, potential mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C₈H₁₄ClN₂O
- Molecular Weight : 188.66 g/mol
- Structure : The compound features a spirocyclic framework that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and antiviral properties. Preliminary investigations suggest its potential as a therapeutic agent in treating various infections and possibly in cancer therapy due to its ability to modulate enzyme activity.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against certain bacterial strains. |
Antiviral | Investigated for effectiveness against viral pathogens. |
Enzyme Modulation | Potential to interact with specific enzymes, influencing their activity. |
Cancer Therapeutics | Explored for its role in targeting mutated proteins in cancer cells. |
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, which is crucial for its therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may bind to receptors that play a role in cellular signaling, potentially altering cell proliferation and differentiation processes.
Study on Antimicrobial Activity
A study published in MDPI explored the antimicrobial potential of this compound against various bacterial strains, demonstrating significant inhibition at specific concentrations (IC50 values) .
Cancer Research Applications
Recent investigations have highlighted its efficacy as a covalent inhibitor against KRAS G12C mutations in non-small cell lung cancer (NSCLC). A series of derivatives based on the spirocyclic structure were synthesized and tested, leading to the identification of compounds with potent antitumor effects in xenograft mouse models .
Comparison with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds but exhibits unique biological properties due to its specific functional groups.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Biological Properties |
---|---|---|
2-Oxa-7-azaspiro[3.5]nonane | Lacks the oxazolidinone ring | Different solubility and reactivity |
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan | Contains an additional methyl group | Potentially different biological activity |
Properties
IUPAC Name |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-5-8-6(1-2-10-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTJFFRJEUIJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)NC12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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